molecular formula C13H14BNO3 B6330729 [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid;  97% CAS No. 2096333-07-0

[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%

Cat. No. B6330729
CAS RN: 2096333-07-0
M. Wt: 243.07 g/mol
InChI Key: JKXCWLURXQKYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a chemical compound with the CAS Number: 2096333-07-0. It has a molecular weight of 243.07 and its IUPAC name is 2-methyl-5-(3-pyridinylmethoxy)phenylboronic acid . It is typically stored in an inert atmosphere and under -20C .


Synthesis Analysis

The synthesis of boronic acids and their derivatives, including “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid”, often involves Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, including “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” is a solid compound . It is typically stored in an inert atmosphere and under -20C .

Scientific Research Applications

Boron-Containing Compounds in Medicinal Chemistry

Boron-containing compounds, including [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid, have seen a steady increase in their incorporation into medicinal chemistry endeavors. The FDA and Health Canada have approved five boronic acid drugs, highlighting the desirable properties of boronic acids such as potentially enhancing drug potency or improving pharmacokinetics profiles. These compounds' versatility in drug discovery processes stems from their unique chemistry, offering new avenues for developing treatments with improved efficacy and safety profiles (Plescia & Moitessier, 2020).

Electrochemical Biosensors Based on Boronic Acids

The development of electrochemical biosensors based on ferroceneboronic acid (FcBA) and its derivatives demonstrates the potential of boronic acids in creating sensors for biological applications. These compounds, by combining a boronic acid moiety with an electrochemically active part, enable the construction of sensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. This application underscores the role of boronic acids in advancing non-enzymatic sensing technologies, offering alternatives for glucose monitoring and other diagnostic purposes (Wang et al., 2014).

Boron Nutrition in Plants

Research on boron nutrition in plants has led to the development of boron-buffered solutions for controlled studies, addressing the challenges posed by boron deficiency or toxicity in agriculture. The intricate balance of boron in plant growth, its deficiency leading to inhibited root elongation, and toxicity causing cellular damage, highlights the critical role of boronic acids and their derivatives in agricultural sciences. These studies contribute to our understanding of micronutrient management in crops, aiming to improve food security and agricultural sustainability (Asad et al., 2004).

Boronic Acids in Fungal Kingdom Studies

Boronic acids, including specific derivatives, have demonstrated significant effects within the fungal kingdom, ranging from their use as antifungal agents to their role in elucidating fungal biochemistry. This research area explores the potential of boronic acids in controlling fungal infections, with implications for human health, agriculture, and biotechnology. The development of new synthetic boronic acid compounds has opened new avenues for antimycotic agents and environmental applications (Estevez-Fregoso et al., 2021).

Flame Retardancy and Material Science

The use of boronic acids in material science, particularly in developing flame retardants for textiles, demonstrates their versatility beyond biological applications. Research on phytic acid, a boron-containing compound, as a flame retardant for cotton and wool fabrics, illustrates the potential of boronic acids in enhancing the safety and durability of materials used in everyday applications. This work contributes to the search for non-toxic, efficient flame retardants that can replace traditional chemicals with hazardous profiles (Sykam et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .

Future Directions

While the exact future directions for “[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid” are not specified in the search results, boronic acids and their derivatives have been widely used in various fields, including medicinal chemistry and materials science . Their unique properties and versatility make them valuable building blocks for the synthesis of complex molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be key components in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This implies that the compound could potentially influence a broad range of biochemical pathways depending on the specific context of its use.

Result of Action

The molecular and cellular effects of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid’s action would largely depend on the specific context of its use, particularly the other reactants and conditions present in the Suzuki-Miyaura cross-coupling reaction . Generally, the result of this reaction is the formation of a new carbon-carbon bond, which could lead to the synthesis of a wide variety of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid. For instance, the compound’s stability is affected by temperature and atmospheric conditions . Furthermore, the efficacy of the Suzuki-Miyaura cross-coupling reaction can be influenced by various factors, including the nature of the palladium catalyst, the presence of a base, and the reaction temperature .

properties

IUPAC Name

[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCWLURXQKYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.